molecular formula C28H28Br2Sn2 B14416243 1,4-Bis(bromodiphenylstannyl)butane CAS No. 83815-91-2

1,4-Bis(bromodiphenylstannyl)butane

Cat. No.: B14416243
CAS No.: 83815-91-2
M. Wt: 761.7 g/mol
InChI Key: GLEMUSSVKBFBRL-UHFFFAOYSA-L
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Description

1,4-Bis(bromodiphenylstannyl)butane is an organotin compound that features two bromodiphenylstannyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromodiphenylstannyl)butane typically involves the reaction of 1,4-dibromobutane with diphenylstannane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The general reaction scheme is as follows:

1,4-dibromobutane+2Ph2SnHThis compound\text{1,4-dibromobutane} + 2 \text{Ph}_2\text{SnH} \rightarrow \text{this compound} 1,4-dibromobutane+2Ph2​SnH→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromodiphenylstannyl)butane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The tin centers can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or halogens can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield stannylated amines, while oxidation reactions can produce tin oxides.

Scientific Research Applications

1,4-Bis(bromodiphenylstannyl)butane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of organotin compounds and as a reagent in cross-coupling reactions.

    Materials Science:

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(bromodiphenylstannyl)butane involves its interaction with various molecular targets. The tin centers can coordinate with different ligands, facilitating various chemical transformations. The bromine atoms can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diphenylphosphino)butane: An organophosphorus compound with similar structural features but different chemical properties.

    1,4-Bis(imidazole)butane: A ligand used in coordination chemistry with distinct reactivity compared to organotin compounds.

    1,4-Bis(2-carboxyaldehydephenoxy)butane: A macrocyclic ligand with applications in the synthesis of metal complexes.

Uniqueness

1,4-Bis(bromodiphenylstannyl)butane is unique due to the presence of tin atoms, which impart distinct reactivity and coordination properties. This makes it valuable in the synthesis of organotin compounds and in applications requiring specific tin-mediated transformations.

Properties

CAS No.

83815-91-2

Molecular Formula

C28H28Br2Sn2

Molecular Weight

761.7 g/mol

IUPAC Name

bromo-[4-[bromo(diphenyl)stannyl]butyl]-diphenylstannane

InChI

InChI=1S/4C6H5.C4H8.2BrH.2Sn/c4*1-2-4-6-5-3-1;1-3-4-2;;;;/h4*1-5H;1-4H2;2*1H;;/q;;;;;;;2*+1/p-2

InChI Key

GLEMUSSVKBFBRL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sn](CCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br

Origin of Product

United States

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